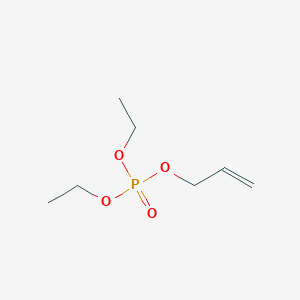

ジエチルアリルホスフェート

概要

説明

Diethyl allyl phosphate (DEAP) is an organophosphate compound used in a variety of scientific research applications. It is a colorless, oily liquid with a characteristic odor. DEAP is a type of organophosphate ester, which is a type of compound that contains a phosphorus atom bonded to an oxygen atom and two organic (carbon-based) groups. DEAP is a relatively new compound in research and has been used in a variety of applications, including applications in biochemistry and physiology.

科学的研究の応用

有機合成

DEAPは、リン酸から誘導された有機エステルとして認識されており、その生物活性のため、大きな関心を集めています。 . DEAPは、その入手可能性により、有機合成でますます利用されるようになっています。 . アルコール、フェノール 、およびエノラート のリン酸化は、頻繁に使用される方法を表しています。

クロスカップリング反応

DEAPは、遷移金属触媒反応と遷移金属フリー置換反応の両方を含む、クロスカップリング反応で使用されます。 . これらの進歩により、幅広い化合物の調製が可能になっただけでなく、C–C結合形成を含む変換も可能になりました。 .

酸化還元反応

DEAPは、酸化還元反応にも使用されます。 . DEAPは水素受容体であり、たとえばPd触媒酸化に使用することができます。 .

天然化合物の合成

DEAPは、天然化合物の合成に使用されており、現代の合成化学におけるその汎用性と重要性を示しています。 . 複素環化合物の合成

作用機序

Target of Action

Diethyl allyl phosphate (DEAP) is a versatile compound with several applications in organic chemistry . It’s primarily used as a reagent in various chemical reactions rather than interacting with biological targets.

Mode of Action

DEAP acts as a hydrogen acceptor in Pd-catalyzed oxidations . It’s involved in the α,β-dehydrogenation of carbonyl compounds through allyl-nickel catalysis . This process enables the formation of bicycloalkenones with fused, bridged, and spirocyclic ring systems using unactivated ketone and alkene precursors .

Biochemical Pathways

It plays a crucial role in the α,β-dehydrogenation of carbonyl compounds, contributing to the formation of complex cyclic structures .

Result of Action

The primary result of DEAP’s action is the formation of complex cyclic structures through α,β-dehydrogenation of carbonyl compounds . It enables the synthesis of bicycloalkenones with fused, bridged, and spirocyclic ring systems .

Safety and Hazards

特性

IUPAC Name |

diethyl prop-2-enyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNJJEODYYLYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281977 | |

| Record name | Diethyl allyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3066-75-9 | |

| Record name | Diethyl 2-propen-1-yl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 23727 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3066-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl allyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

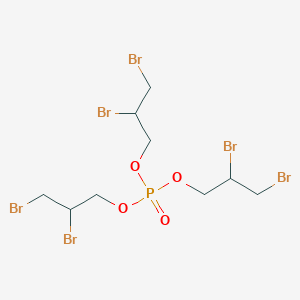

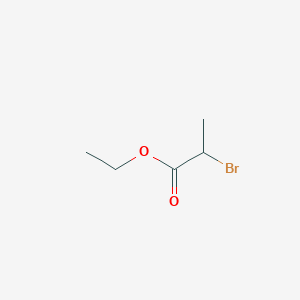

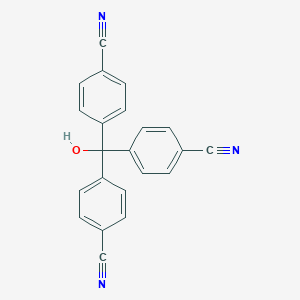

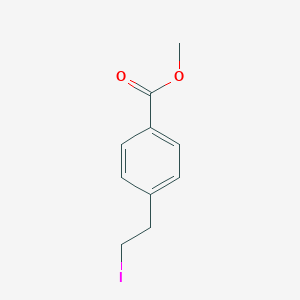

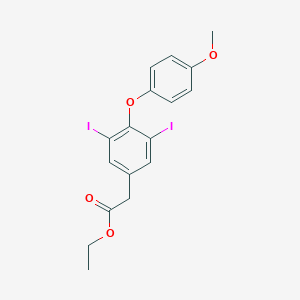

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Diethyl Allyl Phosphate (DEAP) in materials science?

A1: DEAP shows promise in enhancing the properties of various materials. For instance, it acts as a flame-retardant agent when incorporated into wood polymers []. This is attributed to DEAP's thermal degradation yielding the monomer, which can then act as a flame retardant []. Additionally, DEAP serves as a precursor for amphoteric plasma polymers, which can be applied to titanium surfaces to reduce bacterial adhesion and improve biocompatibility [, ].

Q2: How does DEAP contribute to flame retardancy in materials like wood?

A2: Research indicates that DEAP, when incorporated into wood along with styrene, enhances flame retardancy in the resulting wood-polymer composites (WPC) []. This improvement is evidenced by increased Limiting Oxygen Index (LOI) values in treated samples. The mechanism likely involves DEAP's thermal degradation into its monomer during combustion, which then interferes with the combustion process. [].

Q3: Beyond flame retardancy, are there other applications for DEAP in polymer chemistry?

A3: Yes, DEAP serves as a monomer itself. It can be polymerized to form poly(diethyl allyl phosphate) (PDEAP), which demonstrates potential as a flame-retardant additive in polymers like polystyrene (PS) and poly(methyl methacrylate) (PMMA) [].

Q4: Has DEAP been explored for any applications in battery technology?

A4: Recent research explores the use of DEAP in lithium metal batteries []. DEAP can be polymerized in situ within an all-fluorinated electrolyte to create a heteroatom-based gel polymer electrolyte (HGPE). This HGPE exhibits high ionic conductivity, excellent oxidative stability, and good compatibility with lithium metal, making it a promising component for next-generation batteries.

Q5: Does DEAP participate in any notable chemical reactions as a reagent?

A5: Indeed, DEAP plays a crucial role in the allyl-palladium-catalyzed α,β-dehydrogenation of ketones []. This reaction utilizes DEAP as an oxidant, enabling the efficient synthesis of cyclic enones under mild, salt-free conditions. The transformation exhibits broad substrate scope and functional group tolerance, highlighting the synthetic utility of DEAP in organic chemistry.

Q6: What analytical techniques are commonly employed to characterize DEAP and its derivatives?

A6: Characterization of DEAP and its derivatives relies on various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, provides structural information []. Direct ionization mass spectrometry (DI-MS) is used to determine molecular weight and identify fragments []. For studying thermal degradation behavior, thermogravimetric analysis (TGA) is employed []. Finally, Fourier-transform infrared (FTIR) spectroscopy is useful for investigating interactions between DEAP-derived polymers and other materials like wood [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)